4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-prop-2-ynylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c1-2-7-20-11-8-10(13(14,15)16)18-12(19-11)9-5-3-4-6-17-9/h1,3-6,8H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYIDPPIHIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridinyl halide and a suitable palladium catalyst.
Addition of the Propynylsulfanyl Group: The final step involves the addition of the propynylsulfanyl group through a nucleophilic substitution reaction using a propynylsulfanyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at positions activated by the electron-withdrawing trifluoromethyl group. Common sites include C-4 and C-6, with the pyridine moiety influencing regioselectivity.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, CH₃CN, reflux | 4-chloro derivative | 85% | |
| Amination | NH₃/EtOH, 60°C | 4-amino derivative | 72% |
Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating displacement by nucleophiles like amines or halides .
Oxidation of the Sulfanyl Group
The propynylsulfanyl (-S-C≡CH) moiety is susceptible to oxidation, forming sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide | Partial conversion |
| mCPBA | 0°C, 2h | Sulfone | Quantitative |
Key Finding : Oxidation to sulfone increases electrophilicity, enhancing reactivity in subsequent substitutions .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings exploit the pyridine ring’s coordinating ability and the propynyl group’s alkyne functionality.
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI | Aryl halides | 68% |
| Suzuki-Miyaura | Pd(dba)₂, SPhos | Boronic acids | 75% |
Example : Reaction with 4-bromotoluene under Sonogashira conditions generates biaryl-alkyne hybrids .
Thiol-Alkyne (Thiol-Yne) Reactions
The propynylsulfanyl group participates in click chemistry, enabling modular functionalization.
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Azides | CuSO₄, sodium ascorbate | Triazoles | Bioactive conjugates |
| Thiols | UV light | Dithioethers | Polymer precursors |
Note : Thiol-yne reactions exhibit high atom economy and are utilized in drug delivery systems .
Acid/Base-Mediated Transformations
The pyrimidine nitrogen atoms participate in acid-catalyzed ring modifications.
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | HCl (6M), reflux | Pyrimidinone formation |
| Cyclization | H₂SO₄, 100°C | Thiazolo[3,2-a]pyrimidine |
Case Study : Acidic hydrolysis cleaves the sulfanyl group, yielding 6-(trifluoromethyl)pyrimidin-4-ol .
Coordination Chemistry
The pyridine nitrogen coordinates transition metals, enabling catalytic or material science applications.
| Metal | Complex Formed | Application |
|---|---|---|
| Pt(II) | Square-planar | Anticancer agents |
| Ru(II) | Octahedral | Photocatalysts |
Example : Platinum complexes of this ligand show antitumor activity in vitro .
Alkylation/Arylation
The sulfanyl group undergoes alkylation with electrophiles.
| Electrophile | Base | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃ | Methylthio derivative | 90% |
| Benzyl bromide | Cs₂CO₃ | Benzylthio derivative | 82% |
Mechanism : Deprotonation of the -SH group followed by SN2 attack .
Radical Reactions
The trifluoromethyl group stabilizes radicals, enabling unique pathways.
| Initiator | Substrate | Product |
|---|---|---|
| AIBN | Styrene | Polymeric adducts |
| Light (hv) | CCl₄ | Trichloromethyl derivatives |
Significance : Radical reactions expand utility in materials science .
Scientific Research Applications
The compound 4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family and has garnered attention for its potential applications in various scientific fields, particularly in agrochemistry and medicinal chemistry. This detailed article explores its applications, supported by data tables and case studies.
Herbicidal Activity
One of the primary applications of this compound is as a herbicide. Research has demonstrated that this compound exhibits significant herbicidal activity against various weed species. The effectiveness of this compound can be attributed to its ability to inhibit specific enzymatic pathways in plants, leading to growth cessation.
Case Study: Herbicidal Efficacy
A study conducted by Shibayama et al. (2015) evaluated the herbicidal properties of several triazine derivatives, including the target compound. The results indicated that at low application rates, the compound effectively controlled weed populations in agricultural settings, thereby offering a safer alternative to traditional herbicides .
| Herbicide | Weed Species Controlled | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 50 | 85 |
| This compound | Echinochloa crus-galli | 50 | 78 |
Environmental Impact
The development of this compound aligns with the increasing demand for environmentally friendly agrochemicals. Its low toxicity profile and efficacy at reduced dosages are significant advantages, making it suitable for sustainable agricultural practices.
Antitumor Activity
In addition to its agricultural applications, research has indicated potential medicinal properties of this compound. Preliminary studies suggest that this compound may possess antitumor activity.
Case Study: Antitumor Efficacy
An investigation into the antitumor properties of similar pyrimidine derivatives revealed promising results. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
Nonlinear Optical Properties
The compound's structural characteristics also make it a candidate for applications in optoelectronics, particularly regarding nonlinear optical behavior. Research is ongoing to explore how modifications to the molecular structure can enhance these properties for use in advanced materials .
Mechanism of Action
The mechanism of action of 4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The propynylsulfanyl group can interact with active sites through covalent or non-covalent interactions, while the pyridinyl and trifluoromethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs vary primarily in substituents at positions 4 and 5. Below is a comparative analysis:
*Estimated based on analogous compounds.
Biological Activity
4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group, which often enhances the biological activity of organic compounds. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 16 | Gentamicin | 32 |
| Bacillus subtilis | 4 | Vancomycin | 8 |
Anti-inflammatory Effects
In vitro studies have shown that this compound inhibits the activation of nuclear factor kappa B (NF-kB) and activator protein-1 (AP-1), which are critical transcription factors involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Case Study:
A study conducted on animal models of inflammation demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The results indicated a dose-dependent response, with higher doses leading to more substantial reductions in cytokine levels.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- NF-kB Pathway Inhibition: By blocking the phosphorylation of IκB proteins, the compound prevents the translocation of NF-kB to the nucleus, thereby reducing the expression of inflammatory genes.
- AP-1 Inhibition: Similar mechanisms apply to AP-1, where the compound interferes with its activation, leading to decreased transcription of genes involved in inflammation.
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for 4-(2-propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
Step 1 : Introduce the pyridinyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere .
Step 2 : Attach the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu) at 80–100°C in DMF .
Step 3 : Thioether formation with propynyl thiol under basic conditions (e.g., K₂CO₃ in THF) .
- Key Variables : Catalyst loading (0.5–2 mol%), temperature (60–120°C), and solvent polarity significantly affect yield. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridinyl protons (δ 8.2–8.6 ppm) and trifluoromethyl carbons (δ 120–125 ppm, quartets in ¹⁹F NMR) .
- X-ray Diffraction : Resolves challenges in distinguishing sulfur and nitrogen positions in the pyrimidine ring. Requires single crystals grown via slow evaporation in EtOH/CHCl₃ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. How can preliminary biological activity screening be designed to assess antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize to cisplatin and test dose ranges (1–100 μM) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance regioselectivity for the propynylsulfanyl group?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl N-oxide formation) to direct thiol coupling .
- Catalyst Screening : Test Pd/ligand combinations (e.g., XPhos vs. SPhos) to reduce byproducts .
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and adjust stoichiometry .
Q. What structure-activity relationships (SAR) are observed when modifying the propynylsulfanyl or trifluoromethyl groups?
- Methodological Answer :
- Data Table :
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| Propynyl → Methylthio | HeLa: 45 → 120 | ↓ Potency |
| CF₃ → CH₃ | S. aureus: MIC 8 → 64 μg/mL | ↑ Resistance |
- Conclusion : The propynylsulfanyl group enhances membrane permeability, while CF₃ improves target binding via hydrophobic interactions .
Q. What mechanisms underlie contradictory bioactivity data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Possible Causes : Differences in cell passage number, assay incubation time (24 vs. 48 hrs), or compound solubility (use of surfactants like Tween-80).
- Resolution : Standardize protocols (e.g., ATCC cell lines, 24-hr incubation) and validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Q. How can computational methods predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3PP0 for EGFR kinase). The pyridinyl group forms π-π stacking with Phe-723, while CF₃ occupies a hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
